

CS-003 Free base chemical structure and properties

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Compound of Interest		
Compound Name:	CS-003 Free base	
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An In-depth Technical Guide to CS-003 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 is a potent, non-peptide, triple tachykinin receptor antagonist with high affinity for human neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors.[1][2] As a molecule that simultaneously blocks the activity of all three tachykinin receptors, it serves as a valuable tool for investigating the physiological and pathological roles of the tachykinin system. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are implicated in a wide array of biological processes, most notably neurogenic inflammation, smooth muscle contraction, and pain transmission.[3][4] Consequently, CS-003 holds therapeutic potential for respiratory diseases and other conditions associated with neurokinin-mediated pathways.[2] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of CS-003 free base, including detailed experimental protocols and pathway visualizations.

Chemical Structure and Properties

CS-003 free base is the neutral form of the amine-containing parent compound.[5] Its chemical and physical properties are summarized below.

Chemical Structure



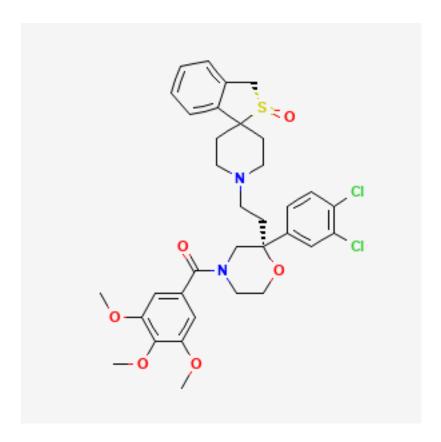


Figure 1: 2D Chemical Structure of CS-003 Free Base.

Physicochemical Properties

A summary of the key chemical and physical properties of **CS-003 free base** is presented in Table 1. As of now, experimentally determined data for properties such as melting point and specific solubility are limited in publicly accessible literature; some values are computationally predicted.

Table 1: Chemical and Physical Properties of CS-003 Free Base



Property	Value	Source
IUPAC Name	[(2R)-2-(3,4-dichlorophenyl)-2- [2-[(2S)-2-oxospiro[1H-2- benzothiophene-3,4'- piperidine]-1'- yl]ethyl]morpholin-4-yl]-(3,4,5- trimethoxyphenyl)methanone	[5]
Molecular Formula	C34H38Cl2N2O6S	[2][5]
Molecular Weight	673.65 g/mol	[2][5]
CAS Number	191672-52-3	[5]
XLogP3-AA (Computed)	4.7	[5]
Solubility	Soluble in DMSO	[6]

Biological Activity and Mechanism of Action

CS-003 functions as a competitive antagonist at all three tachykinin receptors (NK1, NK2, and NK3), preventing the binding of endogenous ligands like Substance P, NKA, and NKB.[2] This blockade inhibits downstream signaling cascades.

Receptor Binding Affinity

CS-003 demonstrates high affinity for human tachykinin receptors, as determined by competitive radioligand binding assays. The inhibition constant (Ki) values quantify this affinity.

Table 2: Receptor Binding Affinity (Ki) of CS-003

Receptor Target	Ki (nM)
Human NK1	2.3
Human NK2	0.54
Human NK3	0.74
[Source:[2]]	



Functional Antagonism

The antagonistic activity of CS-003 is confirmed through functional assays that measure the inhibition of agonist-induced cellular responses. In vitro studies show that CS-003 inhibits inositol phosphate formation induced by NK1, NK2, or NK3 receptor agonists in a concentration-dependent manner.[2] In vivo, CS-003 has been shown to inhibit SP-induced tracheal vascular hyperpermeability and NKA/NKB-induced bronchoconstriction.[2]

Table 3: In Vitro and In Vivo Functional Activity of CS-003

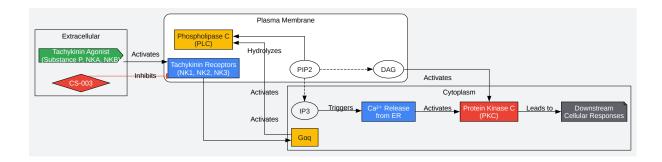
Assay	Parameter	Value
Inositol Phosphate Formation (in vitro)	pA2 (μM) vs NK1	8.7
pA2 (μM) vs NK2	9.4	
pA2 (μM) vs NK3	9.5	_
SP-induced Tracheal Hyperpermeability (in vivo)	ID50 (mg/kg, i.v.)	0.13
NKA-induced Bronchoconstriction (in vivo)	ID ₅₀ (mg/kg, i.v.)	0.040
NKB-induced Bronchoconstriction (in vivo)	ID50 (mg/kg, i.v.)	0.063
[Source:[2]]		

Tachykinin Receptor Signaling Pathway

Tachykinin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq alpha subunit.[1][7] Upon activation by an agonist (like Substance P), the receptor catalyzes the exchange of GDP for GTP on G α q. The activated G α q-GTP subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²+).[1] DAG remains in the membrane and, along with the increased intracellular Ca²+, activates protein kinase C (PKC). These events



lead to a cascade of downstream cellular responses, including smooth muscle contraction and inflammatory mediator release. CS-003, as a triple antagonist, blocks the initial activation of all three receptor subtypes (NK1, NK2, NK3) in this pathway.



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Tachykinin Receptor Signaling Pathway and Inhibition by CS-003.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of tachykinin receptor antagonists and are representative of the key experiments used to evaluate CS-003.

Radioligand Binding Assay (for Ki Determination)

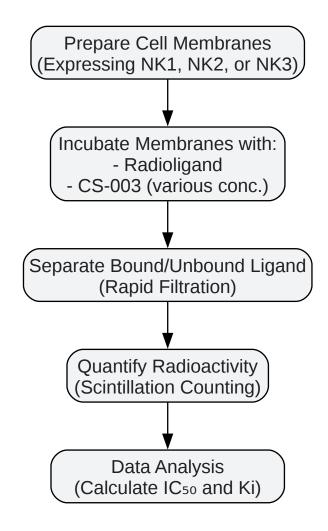
This protocol describes a representative method for determining the binding affinity of CS-003 for the NK1, NK2, and NK3 receptors.

Methodology:



- Membrane Preparation: Cell lines stably expressing human NK1, NK2, or NK3 receptors are
 cultured and harvested. The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl,
 pH 7.4) and centrifuged to pellet the cell debris. The supernatant is then ultracentrifuged to
 pellet the membranes, which are resuspended in an assay buffer.
- Assay Components: The assay is performed in a 96-well plate containing:
 - Cell membranes expressing the target receptor.
 - A specific radioligand (e.g., [³H]Substance P for NK1, [³H]SR48968 for NK2, [³H]SR142801 for NK3) at a concentration near its Kd.
 - Varying concentrations of **CS-003 free base** (e.g., 10^{-11} to 10^{-5} M).
 - Assay buffer containing protease inhibitors (e.g., bacitracin, leupeptin) and, for NK1 assays, MnCl₂.
- Incubation: The plates are incubated for a set time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
- Separation: The bound radioligand is separated from the unbound ligand by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B). The filters are washed multiple times with cold assay buffer.
- Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is counted using a liquid scintillation counter.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ values (concentration of CS-003 that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.





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Workflow for Radioligand Binding Assay.

Inositol Phosphate (IP) Formation Assay

This protocol provides a representative method for assessing the functional antagonist activity of CS-003.

Methodology:

- Cell Culture and Labeling: Cells expressing the target tachykinin receptor (e.g., CHO-K1 cells) are seeded in multi-well plates. The cells are then labeled overnight with myo[3H]inositol in inositol-free medium.
- Pre-incubation: The labeling medium is removed, and the cells are washed. Cells are then pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and varying



concentrations of CS-003 for a specified time (e.g., 30 minutes).

- Stimulation: A specific tachykinin receptor agonist (e.g., Substance P for NK1) is added to the wells, and the plates are incubated for an additional period (e.g., 60 minutes) at 37°C to stimulate IP accumulation.
- Extraction: The reaction is terminated by adding a cold acid solution (e.g., perchloric acid).
 The cell lysates are collected.
- Purification: The accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).
- Quantification: The radioactivity of the eluted [³H]inositol phosphates is measured by liquid scintillation counting.
- Data Analysis: The concentration-response curves for the agonist in the presence of different concentrations of CS-003 are plotted. The Schild equation is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Conclusion

CS-003 free base is a well-characterized triple tachykinin receptor antagonist that serves as a critical research tool for elucidating the complex roles of neurokinin signaling. Its high affinity for NK1, NK2, and NK3 receptors, combined with its demonstrated functional antagonism both in vitro and in vivo, makes it a valuable compound for studies in neuropharmacology, immunology, and respiratory diseases. The provided protocols and pathway diagrams offer a foundational guide for researchers aiming to incorporate CS-003 into their experimental designs.

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References

Foundational & Exploratory





- 1. Tachykinins: receptor to effector PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CS-003 Free base | CAS#:191672-52-3 | Chemsrc [chemsrc.com]
- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 5. CS-003 (Free base) | C34H38Cl2N2O6S | CID 9831641 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tachykinin-1 receptor stimulates proinflammatory gene expression in lung epithelial cells through activation of NF-kappaB via a G(q)-dependent pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
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